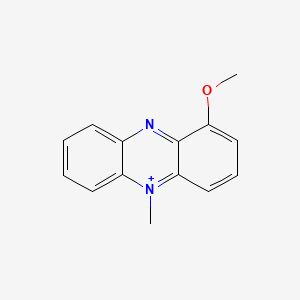

1-Methoxy-5-methylphenazin-5-ium

Description

BenchChem offers high-quality 1-Methoxy-5-methylphenazin-5-ium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-5-methylphenazin-5-ium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

65162-12-1 |

|---|---|

Molecular Formula |

C14H13N2O+ |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

1-methoxy-5-methylphenazin-5-ium |

InChI |

InChI=1S/C14H13N2O/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2/h3-9H,1-2H3/q+1 |

InChI Key |

NIKBRKQHDZFDIQ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC |

Origin of Product |

United States |

Foundational & Exploratory

1-Methoxy-5-methylphenazin-5-ium: The Photostable Electron Mediator for Precision Bioassays

Topic: Chemical Structure and Redox Properties of 1-Methoxy-5-methylphenazin-5-ium Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of NAD(P)H-dependent oxidoreductase assays, Phenazine Methosulfate (PMS) was long considered the standard electron carrier. However, its inherent photochemical instability and tendency to form radical dimers create significant noise in high-throughput screening (HTS).

1-Methoxy-5-methylphenazin-5-ium (typically utilized as the methyl sulfate salt, 1-Methoxy PMS or mPMS ) represents the structural evolution of this class. By introducing a methoxy group at the C1 position, the molecule retains the efficient electron transfer kinetics of PMS (

Chemical Architecture & Physiochemical Properties[2]

The functional core of the molecule is the 1-Methoxy-5-methylphenazin-5-ium cation . In commercial preparations, it is paired with a methyl sulfate anion (

Structural Analysis

-

Core Scaffold: A tricyclic phenazine ring system (dibenzopyrazine).

-

Cationic Center: Methylation at the N5 nitrogen creates a quaternary ammonium center, imparting a positive charge distributed across the conjugated

-system. This electrophilic character is critical for accepting hydride ions or electrons from NAD(P)H. -

The Stabilizing Moiety (C1-Methoxy): The distinguishing feature is the methoxy (

) group at position 1.-

Steric Hindrance: The bulky methoxy group prevents the "stacking" interaction required for the photo-induced dimerization observed in unsubstituted PMS.

-

Electronic Effect: The electron-donating nature of the methoxy group fine-tunes the redox potential, maintaining it in the optimal window for tetrazolium reduction.

-

Key Properties Table

| Property | Specification |

| IUPAC Name | 1-Methoxy-5-methylphenazin-5-ium methyl sulfate |

| CAS Number | 65162-13-2 |

| Molecular Formula | |

| Molecular Weight | 336.36 g/mol |

| Solubility | Water (>10 mg/mL), Ethanol |

| Appearance | Rosy pink to orange/brown powder |

| Stability | >3 months at RT (light-protected); stable in ambient light for assay duration |

Redox Thermodynamics & Mechanism

The utility of 1-Methoxy PMS lies in its role as an intermediate electron shuttle . It bridges the thermodynamic gap between cellular reducing equivalents (NADH/NADPH) and colorimetric reporters (Tetrazolium salts like WST-8, MTT, or XTT).

Thermodynamic Profile

-

Standard Redox Potential (

): -

Comparison: This is nearly identical to PMS (

), ensuring it can substitute PMS in existing protocols without kinetic penalties. -

Operational Window: The potential is sufficiently positive to oxidize NADH (

) spontaneously, yet sufficiently negative to reduce tetrazolium salts (

Electron Transfer Pathway

The mechanism involves a two-step "ping-pong" electron transfer:

-

Reduction: 1-Methoxy PMS accepts electrons (and a proton) from NADH (often mediated by a dehydrogenase), transiently forming a reduced phenazine intermediate.

-

Re-oxidation: The reduced intermediate transfers electrons to the tetrazolium salt (e.g., WST-8), reverting to its oxidized cationic state. The tetrazolium is simultaneously reduced to a soluble, colored formazan.

Pathway Visualization

Figure 1: The catalytic cycle of 1-Methoxy PMS in a coupled dehydrogenase assay. The mediator cycles between oxidized and reduced states, amplifying the signal.

Experimental Protocol: WST-8 Coupled Viability Assay

This protocol describes the preparation and use of 1-Methoxy PMS in a cell viability assay using WST-8. This system is superior to MTT because the resulting formazan is water-soluble, eliminating the solubilization step.

Reagent Preparation

Stock Solution A (1-Methoxy PMS):

-

Weigh 3.36 mg of 1-Methoxy-5-methylphenazinium methyl sulfate.[]

-

Dissolve in 10 mL of PBS (Phosphate Buffered Saline) or distilled water to create a 1 mM Stock .

-

Storage: Store at 4°C in an amber bottle. Stable for >3 months.

Stock Solution B (WST-8):

-

Prepare a 5 mM solution of WST-8 in PBS.

Working Solution (Electron Mediator Mix):

-

Mix Stock A and Stock B in a 1:20 ratio (e.g., 50 µL 1-Methoxy PMS + 1 mL WST-8 solution).

-

Note: The final concentration of 1-Methoxy PMS in the well will be approximately 5-20 µM depending on dilution.

Assay Workflow

-

Cell Culture: Seed cells in a 96-well plate (e.g., 5,000 cells/well) and incubate for 24h.

-

Treatment: Add experimental drugs/compounds and incubate for the desired time.

-

Addition: Add 10 µL of the Working Solution to each well (assuming 100 µL culture volume).

-

Incubation: Incubate the plate for 1–4 hours at 37°C.

-

Checkpoint: Visually inspect for orange color development (formazan).

-

-

Measurement: Measure absorbance at 450 nm using a microplate reader. Reference wavelength: 650 nm.

Protocol Logic Visualization

Figure 2: Step-by-step workflow for the 1-Methoxy PMS / WST-8 cell viability assay.

Comparative Analysis: Why Switch?

The decision to use 1-Methoxy PMS over traditional mediators is driven by data integrity and workflow flexibility.

| Feature | Phenazine Methosulfate (PMS) | 1-Methoxy PMS | Impact on Research |

| Light Stability | Poor. Rapidly degrades; requires dark handling.[1][4] | High. Stable in ambient light.[1] | Eliminates "edge effects" caused by light exposure during pipetting. |

| Storage | -20°C, strictly dark. | 4°C or RT, amber bottle. | Reduces reagent waste and preparation time. |

| Background Noise | High (due to radical dimerization). | Low. | Improves Z-factor in High-Throughput Screening (HTS). |

| Reaction Rate | Fast. | Fast (comparable). | No loss in assay sensitivity. |

References

-

Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[1][5] Journal of Biochemistry, 82(5), 1469–1473.[1][5] Link

-

Dojindo Laboratories. (n.d.). Electron Mediator 1-Methoxy PMS - Technical Manual. Link

-

Cayman Chemical. (2025). 1-methoxy-5-Methylphenazinium (methyl sulfate) Product Information. Link

-

Ishiyama, M., et al. (1997). A highly water-soluble disulfonated tetrazolium salt as a chromogenic indicator for NADH as well as cell viability. Talanta, 44(7), 1299-1305. Link

Sources

- 1. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 5. caymanchem.com [caymanchem.com]

Technical Guide: Mechanism of Electron Transfer Using 1-Methoxy-5-methylphenazin-5-ium

Executive Summary

1-Methoxy-5-methylphenazin-5-ium methyl sulfate (commonly referred to as 1-Methoxy PMS or 1-m-PMS ) represents a critical evolution in redox mediation chemistry. Unlike its predecessor, Phenazine Methosulfate (PMS), 1-Methoxy PMS offers superior photochemical stability while retaining high electron transfer efficiency.[1]

This guide details the physicochemical mechanism by which 1-Methoxy PMS couples intracellular dehydrogenase activity to extracellular tetrazolium reduction.[2] It serves as the definitive reference for researchers utilizing this molecule in cell viability assays (e.g., WST-8/CCK-8), microbial metabolic screening, and biosensor development.

Part 1: Chemical Architecture & Redox Physics

Structural Advantage

The inherent flaw in standard PMS is the susceptibility of its methylphenazinium cation to photochemical degradation, leading to the formation of pyocyanin and other radical species that increase background noise.

1-Methoxy PMS introduces a methoxy group (–OCH₃) at the 1-position of the phenazine ring. This steric and electronic modification stabilizes the resonance structure of the molecule, rendering it resistant to light-induced breakdown without significantly altering its redox potential.

Electrochemical Properties[3]

-

Redox Potential (

): Approximately +63 mV (vs. SHE).[1][3] -

Solubility: Highly water-soluble (unlike many formazan products it helps generate).[4]

-

Stability: Stable in solution at room temperature for months under ambient light, contrasting sharply with PMS which requires immediate use in the dark.

Comparative Analysis: PMS vs. 1-Methoxy PMS

| Feature | Phenazine Methosulfate (PMS) | 1-Methoxy PMS (1-m-PMS) |

| Light Stability | Poor (Degrades rapidly) | Excellent (Photostable) |

| Storage (Solution) | Unstable (Hours) | Stable (>3 Months at RT) |

| Redox Potential | ~ +80 mV | ~ +63 mV |

| Background Noise | High (Non-specific reduction) | Low (High specificity) |

| Primary Utility | Historic/Acute Assays | Long-term/High-throughput Assays |

Part 2: The Electron Transfer Mechanism

The utility of 1-Methoxy PMS lies in its ability to act as an intermediate electron carrier (IEC). Most tetrazolium salts used in modern assays (like WST-8) are highly water-soluble but cell-impermeable. They cannot enter the cell to be reduced directly by mitochondrial dehydrogenases.

1-Methoxy PMS bridges this gap via a "Ping-Pong" redox cycling mechanism:

-

Intracellular/Membrane Reduction: 1-Methoxy PMS (oxidized) accepts an electron from NADH or NADPH generated by cellular dehydrogenases (e.g., Lactate Dehydrogenase, Succinate Dehydrogenase).

-

Transmembrane Transport: The reduced form of 1-Methoxy PMS is sufficiently lipophilic to traverse the plasma membrane or interact at the electron transport chain interface.

-

Extracellular Transfer: Once reduced, it transfers the electron to the tetrazolium salt (e.g., WST-8) present in the culture medium.

-

Signal Generation: The tetrazolium salt reduces to a colored formazan dye (soluble), while 1-Methoxy PMS returns to its oxidized state, ready to cycle again.

Visualization: The Redox Coupling Pathway

Caption: Figure 1. The cyclic electron transfer mechanism where 1-Methoxy PMS couples intracellular NADH oxidation to extracellular WST-8 reduction.

Part 3: Experimental Protocols (WST-8/mPMS Assay)

This protocol is validated for cell viability quantification using the WST-8/1-Methoxy PMS system (equivalent to CCK-8).

Reagent Preparation

-

Stock Solution A (WST-8): 5 mM WST-8 in PBS.

-

Stock Solution B (1-Methoxy PMS): 0.2 mM 1-Methoxy PMS in PBS.

-

Note: While 1-Methoxy PMS is stable, preparing fresh or aliquoting at -20°C is Good Laboratory Practice (GLP).

-

-

Working Solution: Mix Stock A and Stock B in a 1:1 ratio immediately before use. Alternatively, many commercial kits come premixed.

Assay Workflow

-

Cell Seeding: Seed cells in a 96-well plate (

to -

Treatment: Add test compounds/drugs. Incubate for the desired experimental duration.

-

Reagent Addition: Add 10 µL of the WST-8/1-Methoxy PMS Working Solution to each well containing 100 µL of medium.

-

Critical: Avoid introducing bubbles.[2]

-

-

Incubation: Incubate the plate at 37°C for 1 to 4 hours .

-

Optimization: Check color development every hour. High metabolic activity cells require shorter times.

-

-

Measurement: Measure absorbance at 450 nm using a microplate reader. Reference wavelength (optional) at 650 nm.

Visualization: Assay Logic Flow

Caption: Figure 2. Step-by-step workflow for the 1-Methoxy PMS/WST-8 cell viability assay.

Part 4: Troubleshooting & Optimization

Linearity and Saturation

The relationship between absorbance and cell number is linear up to an Optical Density (OD) of approximately 2.0-2.5. If OD exceeds this, the 1-Methoxy PMS cycling rate may be rate-limited by the availability of WST-8, or the reader may saturate.

-

Solution: Reduce incubation time or cell seeding density.

Cytotoxicity of the Mediator

While 1-Methoxy PMS is less toxic than PMS, high concentrations (>500 µM) can interfere with cellular respiration or generate excessive Reactive Oxygen Species (ROS).

-

Validation: The standard catalytic concentration (approx. 20 µM final concentration in well) is non-toxic for short incubations (1-4 hours).

Interference

Reducing agents (e.g., Ascorbic Acid, DTT) in the media will reduce 1-Methoxy PMS non-enzymatically, causing false positives.

-

Control: Always include a "Media + Drug + Reagent" (no cells) well to quantify chemical background reduction.

References

-

Ishiyama, M., et al. (1993).[5][6] "A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye."[4][6] Chemical and Pharmaceutical Bulletin, 41(6), 1118-1122.[5][6] Link

-

Hisada, R., & Yagi, T. (1977).[3][7] "1-Methoxy-5-methylphenazinium methyl sulfate.[1][2][3][4][7][8][9][10] A photochemically stable electron mediator between NADH and various electron acceptors."[3][9][10] Journal of Biochemistry, 82(5), 1469-1473.[3] Link

-

Nakamura, S., et al. (1980).[7] "Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance." Clinica Chimica Acta, 101(2-3), 321-326. Link

-

Dojindo Laboratories. (n.d.). "1-Methoxy PMS Technical Manual." Dojindo Product Information. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Application of the WST-8-mPMS Assay for Rapid Viable Microorganism Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 8. [1-methoxy-5-methylphenazinium-methylsulfate--a light stabile redox mediator in the histochemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

Technical Whitepaper: Photophysical Characterization and Application of 1-Methoxy-5-methylphenazin-5-ium (1-m-PMS)

Executive Summary

1-Methoxy-5-methylphenazin-5-ium (commonly available as the methyl sulfate salt, 1-m-PMS or mPMS ) is a cationic phenazine derivative engineered to overcome the critical photochemical instability of traditional Phenazine Methosulfate (PMS). While PMS serves as a standard electron carrier in NADH/NADPH-dependent viability assays (e.g., MTS, XTT, WST-8), its rapid degradation under ambient light introduces significant experimental noise and background absorbance.

This guide provides a comprehensive technical analysis of 1-m-PMS, focusing on its absorption spectra, molar extinction coefficient (

Molecular Architecture & Physicochemical Properties[1]

The introduction of a methoxy group (-OCH

| Property | Specification |

| Systematic Name | 1-Methoxy-5-methylphenazin-5-ium methyl sulfate |

| Common Abbreviations | 1-m-PMS, mPMS, 1-Methoxy PMS |

| CAS Number | 65162-13-2 |

| Molecular Formula | C |

| Molecular Weight | 336.36 g/mol |

| Appearance | Dark red to reddish-purple crystalline powder |

| Solubility | Water: Highly soluble (>10 mg/mL); Ethanol: Soluble |

| Redox Potential ( | +63 mV (vs. +80 mV for PMS) |

Electronic Structure & Stability Mechanism

Unlike PMS, which forms a reactive methyl radical upon light exposure leading to pyocyanin formation (blue shift), the 1-methoxy substituent of mPMS sterically hinders the C1 position. This prevents the formation of aberrant radical intermediates, allowing mPMS solutions to remain stable at room temperature for months, whereas PMS degrades within hours.

Spectral Characteristics: Absorption & Extinction Coefficients

The absorption profile of 1-m-PMS is distinct from the yellow-orange color of PMS. 1-m-PMS solutions appear pink/rosy in aqueous buffer.

Key Absorption Bands

The spectrum is characterized by a strong UV transition and a weaker, broad visible band responsible for its color.

| Band Region | Estimated | Significance | |

| Visible (Diagnostic) | 505 nm | Used for concentration verification and QC. | |

| UV (Primary) | ~260 nm | > 50,000 | Primary |

| Near-UV | ~360-390 nm | ~ 20,000 | Overlaps with PMS region; charge transfer band. |

> Note: The value at 505 nm is the standard Quality Control specification for commercial 1-m-PMS. The exact extinction coefficient can vary slightly based on buffer pH and ionic strength due to solvatochromic effects.

Spectral Interference Warning

In tetrazolium assays, the formazan product often absorbs between 450 nm and 490 nm (XTT/MTS) or ~450 nm (WST-8). The intrinsic absorbance of oxidized mPMS at 505 nm is relatively low (

Self-Validating Protocol: Determination of Molar Extinction Coefficient

Do not rely solely on literature values for critical quantitative work. Solvents, pH, and temperature affect

Workflow Diagram

Figure 1: Workflow for the empirical determination of molar extinction coefficient.

Step-by-Step Methodology

-

Stock Preparation:

-

Gravimetric Correction (Critical Step):

-

Because the salt is hygroscopic, the weighed mass may contain water.

-

Exact concentration

is best verified if a certified reference standard is available. If not, rely on the manufacturer's purity assay (usually >98%) to calculate the effective mass.

-

-

Serial Dilution:

-

Prepare 5 dilutions in your assay buffer (e.g., PBS pH 7.4) ranging from 10

M to 100 -

Why? This range ensures absorbance (

) stays within the linear dynamic range of most spectrophotometers (0.1 <

-

-

Measurement:

-

Use quartz cuvettes (glass blocks UV light).

-

Scan from 250 nm to 600 nm.

-

Record Absorbance at 505 nm (

) and the UV max (

-

-

Calculation (Beer-Lambert Law):

-

Plot

(y-axis) vs. Concentration (M) (x-axis). -

Perform a linear regression (

). -

The slope

is the Molar Extinction Coefficient ( -

must be

-

Applications & Redox Mechanism

1-m-PMS is primarily used as an intermediate electron carrier (mediator) because NADH/NADPH cannot directly reduce most tetrazolium salts (like WST-8, XTT, or MTS) efficiently.

The Electron Transfer Pathway

The mPMS cation accepts an electron from the enzyme-cofactor complex (NADH) and passes it to the tetrazolium dye.

Figure 2: Electron transfer mechanism in dehydrogenase viability assays.

Mechanistic Insight

-

Oxidized State: 1-m-PMS is colored (Pink).[3]

-

Reduced State: Upon accepting electrons, the conjugation system is interrupted, and the molecule becomes colorless (Leuco-form).

-

Recycling: The reduced mPMS rapidly donates electrons to the tetrazolium salt, regenerating the oxidized (pink) mPMS. This "catalytic cycling" means mPMS is required only in micromolar concentrations (typically 20

M - 100

Stability Profile: 1-m-PMS vs. PMS

For researchers choosing between PMS and 1-m-PMS, stability is the deciding factor.

| Feature | PMS (Phenazine Methosulfate) | 1-m-PMS (1-Methoxy Derivative) |

| Light Sensitivity | Extreme. Degrades in minutes under ambient light. | High. Stable for months at RT under ambient light. |

| Storage | -20°C, Dark, Desiccated. | 4°C or RT (solution), Dark recommended. |

| Degradation Product | Pyocyanin (toxic, interferes with redox). | Minimal non-specific degradation. |

| Assay Implication | Must be prepared immediately before use. | Can be prepared as a 1-component stock with WST-8. |

Expert Tip: While 1-m-PMS is light stable, it is still recommended to store stock solutions in amber tubes or wrapped in foil to prevent any long-term drift, especially if the buffer pH is alkaline (> pH 8.0), where phenazines are naturally less stable.

References

-

Original Synthesis & Characterization: Hisada, R., & Yagi, T. (1977).[4] 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[4][2][3][5] Journal of Biochemistry, 82(5), 1469–1473.[4][3]

-

Comparative Stability Data: Nakamura, S., & Arimura, K. (1980). Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance. Clinica Chimica Acta, 101(2-3), 321-326.

-

Application in Biosensors (mPMS vs mPES): Sode, K., et al. (2020). Employment of 1-Methoxy-5-Ethyl Phenazinium Ethyl Sulfate as a Stable Electron Mediator in Flavin Oxidoreductases-Based Sensors. Sensors, 20(10), 2820.

-

Commercial Product Specification (Dojindo): Dojindo Laboratories. Technical Manual: 1-Methoxy PMS.

-

Chemical Structure & Properties (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 127832, 1-Methoxyphenazine methosulfate.

Sources

- 1. 1-Methoxy PMS,GLT201 [cmscorp.co.kr]

- 2. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 3. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. avantorsciences.com [avantorsciences.com]

Technical Deep Dive: 1-Methoxy PMS – The Evolution of Stable Electron Carriers

Executive Summary

In the landscape of metabolic assays and dehydrogenase quantification, the reliability of electron mediators is paramount. For decades, Phenazine Methosulfate (PMS) served as the standard intermediate electron carrier. However, its acute photosensitivity and non-enzymatic background reduction plagued researchers with high noise floors and inconsistent data.

The introduction of 1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS) marked a critical inflection point in bio-analytical chemistry. By sterically and electronically modifying the phenazine ring, researchers achieved a mediator that retained the electron transfer kinetics of PMS while exhibiting robust photochemical stability. This guide analyzes the development, mechanism, and application of 1-Methoxy PMS, positioning it within the modern hierarchy of electron carriers alongside its successor, 1-Methoxy PES.

Historical Context: The PMS Instability Problem

To understand the significance of 1-Methoxy PMS, one must first audit the failure mode of its predecessor. PMS acts as a bridge, accepting electrons from NAD(P)H and transferring them to tetrazolium salts (e.g., MTT, NBT, WST-8), which reduce to colored formazans.

The Failure Mode: Upon exposure to ambient light, PMS undergoes a photochemical reaction generating superoxide radicals and methyl radicals. These radicals non-specifically reduce tetrazolium salts in the absence of the target enzyme, creating false positives (high blank values).

-

Operational Consequence: Assays required strict darkness, fresh preparation immediately prior to use, and often yielded poor reproducibility in high-throughput screening (HTS) formats where plate processing time varies.

The Structural Solution: Development of 1-Methoxy PMS

In 1977, Hisada and Yagi published the seminal work characterizing 1-Methoxy PMS.[1][2] The objective was to stabilize the phenazinium cation against light-induced degradation without altering its redox potential significantly enough to impede electron uptake from NADH.

Structural Modification

The critical innovation was the introduction of a methoxy (-OCH₃) group at the 1-position of the phenazine ring.

-

Electronic Effect: The methoxy group acts as an electron-donating group, stabilizing the resonance structure of the phenazinium cation.

-

Photostability: This substitution significantly raises the energy barrier for the photo-induced radical formation that plagues unsubstituted PMS.

Key Properties[3]

-

Redox Potential: +63 mV (comparable to PMS, ensuring efficient electron uptake).[1][3]

-

Solubility: Highly water-soluble and alcohol-soluble.[3]

-

Stability: Solutions remain stable at room temperature for months under ambient light, contrasting with PMS which degrades within minutes to hours.

Mechanistic Action

1-Methoxy PMS serves as an obligate intermediate. Most tetrazolium salts (particularly the sulfonated, water-soluble variants like WST-8) cannot be reduced directly by NADH/NADPH at a kinetically relevant rate. 1-Methoxy PMS lowers the activation energy for this transfer.

The Electron Transfer Pathway

The flow of electrons in a typical dehydrogenase assay (e.g., CCK-8 cell viability or LDH assay) proceeds as follows:

-

Enzymatic Step: Dehydrogenase oxidizes Substrate, reducing NAD⁺ to NADH .

-

Mediator Step: 1-Methoxy PMS accepts electrons from NADH , becoming reduced (1-Methoxy PMSH).

-

Reporter Step: Reduced 1-Methoxy PMS transfers electrons to the Tetrazolium Salt (e.g., WST-8).

-

Signal Generation: Tetrazolium is reduced to Formazan (colored dye), and 1-Methoxy PMS returns to its oxidized state, ready for another cycle.

Visualization of the Pathway

Figure 1: The cyclic electron transport mechanism where 1-Methoxy PMS shuttles electrons from the NADH source to the WST-8 reporter.

Technical Comparison: PMS vs. 1-Methoxy PMS vs. 1-Methoxy PES[5]

While 1-Methoxy PMS solved the light instability issue, it introduced a pH sensitivity limitation. Senior scientists must choose the correct mediator based on the pH of their assay buffer.

| Feature | PMS (Phenazine Methosulfate) | 1-Methoxy PMS (mPMS) | 1-Methoxy PES (mPES) |

| CAS Number | 299-11-6 | 65162-13-2 | 133395-54-7 |

| Light Stability | Poor (Rapid degradation) | Excellent (Months at RT) | Excellent |

| pH Stability | Stable in acid/neutral | Unstable > pH 8.0 | High (Stable up to pH 9+) |

| Background Noise | High (Light-induced reduction) | Low | Low |

| Redox Potential | +80 mV | +63 mV | ~ +40 mV |

| Primary Use Case | Historical / Cost-sensitive | Standard Cell Viability (CCK-8) | High pH Assays / Biosensors |

Critical Insight: If your assay requires a buffer pH > 8.0 (e.g., certain alkaline phosphatase coupled assays), 1-Methoxy PMS may precipitate or degrade. In such cases, 1-Methoxy PES (Phenazine Ethosulfate derivative) is the superior choice due to improved alkaline stability [1, 2].

Experimental Protocol: Self-Validating Dehydrogenase Assay

This protocol describes a generic validation system to confirm the activity of 1-Methoxy PMS. It uses a "cell-free" system to isolate the mediator's performance from biological variability.

Reagents Preparation

-

Assay Buffer: 50 mM HEPES, pH 7.4.

-

1-Methoxy PMS Stock: Dissolve to 20 mM in water. Store at -20°C protected from light (despite stability, this is Good Laboratory Practice).

-

WST-8 Stock: 5 mM in water.

-

NADH Standard: Prepare a dilution series (0 - 200 µM) in Assay Buffer.

Working Solution (The "Master Mix")

Combine the following immediately before use:

-

900 µL Assay Buffer

-

100 µL WST-8 Stock (Final: 0.5 mM)

-

5 µL 1-Methoxy PMS Stock (Final: ~100 µM)

Assay Workflow

-

Pipetting: Add 10 µL of NADH standards to a 96-well clear plate.

-

Reaction Start: Add 90 µL of the Working Solution to each well using a multi-channel pipette.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Readout: Measure Absorbance at 450 nm (Reference wave: 650 nm).

Validation Criteria (Self-Check)

-

Linearity: The plot of Absorbance vs. [NADH] must be linear (

). -

Blank: The 0 µM NADH well should have an OD < 0.1. If OD > 0.2, the 1-Methoxy PMS may have degraded or the WST-8 is spontaneously reducing (check pH).

Workflow Diagram

Figure 2: Step-by-step workflow for validating 1-Methoxy PMS efficiency using a synthetic NADH standard curve.

References

-

Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate.[1][2][4][5] A photochemically stable electron mediator between NADH and various electron acceptors. Journal of Biochemistry, 82(5), 1469–1473.[2][4] Link

-

Dojindo Laboratories. (n.d.).[6] Electron Mediator: 1-Methoxy PMS & 1-Methoxy PES Technical Manual.[7] Dojindo Product Information. Link

-

Nakamura, S., et al. (1980). Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance.[1] Clinica Chimica Acta, 101(2-3), 321-326. Link

-

Ishiyama, M., et al. (1997). A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye. Talanta, 44(7), 1299-1305. (Context for WST-8/mPMS coupling). Link

Sources

- 1. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 4. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. dojindo.com [dojindo.com]

- 7. Electron Mediator 1-Methoxy PES | CAS 133395-54-7 Dojindo [dojindo.com]

Technical Guide: Solubility & Stability of 1-Methoxy-5-methylphenazin-5-ium (1-Methoxy PMS)

Executive Summary

1-Methoxy-5-methylphenazin-5-ium, commonly available as its methyl sulfate salt (1-Methoxy PMS or 1-m-PMS), is a cationic electron mediator designed to overcome the severe photochemical instability of traditional Phenazine Methosulfate (PMS).

While PMS degrades rapidly upon exposure to ambient light, 1-Methoxy PMS exhibits significant photostability, allowing for more robust handling in open-bench environments. However, contrary to some "universal stability" marketing claims, this molecule exhibits distinct pH-dependent degradation profiles that researchers must navigate to prevent assay drift.

This guide details the solubility limits, buffer compatibility, and specific degradation pathways of 1-Methoxy PMS to ensure reproducibility in NAD(P)H-dependent dehydrogenase assays.

Physicochemical Profile

Understanding the ionic nature of 1-Methoxy PMS is critical for correct solvent selection. It is not a neutral organic molecule; it is a salt.

| Parameter | Specification |

| Chemical Name | 1-Methoxy-5-methylphenazin-5-ium methyl sulfate |

| Common Acronyms | 1-Methoxy PMS, 1-m-PMS, mPMS |

| CAS Number | 65162-13-2 |

| Molecular Weight | 336.36 g/mol |

| Appearance | Dark red to reddish-purple crystalline powder |

| Redox Potential | +63 mV (vs. SHE) |

| Solubility (Water) | ~1.0 – 2.25 mg/mL (Clear, Pink solution) |

| Solubility (DMSO) | ~18 – 20 mg/mL (Requires sonication) |

Structural Advantage

The addition of the methoxy group at the C-1 position sterically hinders the reactive center, reducing the susceptibility to photo-oxidative degradation that plagues unsubstituted PMS.

Solubility Characteristics & Protocol

Solvent Selection

While 1-Methoxy PMS is water-soluble, its solubility is relatively low compared to other salts. For high-concentration stock solutions (>5 mM), organic co-solvents are required.

-

Aqueous Buffers (PBS, Saline): Soluble up to 1 mg/mL . Suitable for immediate working solutions.

-

DMSO (Anhydrous): Soluble up to 20 mg/mL . Recommended for long-term stock storage.[1][2][3][4][5]

Preparation Workflow (Self-Validating Protocol)

This protocol ensures the generation of a stable stock solution with built-in quality control steps.

Figure 1: Step-by-step preparation workflow with visual quality control checkpoints.

Critical Preparation Notes

-

Sonication is Mandatory: The salt often forms micro-aggregates. Sonicate for 2–5 minutes even if the solution appears clear to ensure true homogeneity.

-

Filtration: If preparing aqueous stocks, use 0.22 µm PVDF or PES filters. Nylon filters may bind the cationic phenazine ring.

-

Visual Validation: A fresh solution must be pink to reddish-purple . A shift to green or brown indicates reduction or degradation; discard immediately.

Stability & Buffer Interactions[2]

This section corrects common misconceptions regarding the "universal stability" of 1-Methoxy PMS.

The pH Trap (Storage vs. Assay)

There is a critical distinction between assay stability (hours) and storage stability (weeks).

-

Assay Window (pH 7.0 – 8.0): 1-Methoxy PMS is stable for the duration of typical enzymatic assays (1–4 hours) in physiological buffers (PBS, HEPES).

-

Storage Window (pH > 6.0): Unlike the newer "PES" (Phenazine Ethosulfate) analogues, 1-Methoxy PMS exhibits poor long-term stability in solutions with pH > 6.0.[2]

-

Mechanism:[5] Alkaline conditions promote the formation of superoxide radicals and irreversible hydrolysis of the methoxy group over time.

-

Recommendation: Always store stock solutions in unbuffered water or DMSO . Do not freeze stocks in PBS (pH 7.4).

-

Electron Transfer Pathway

1-Methoxy PMS acts as an intermediate electron carrier.[6] It accepts an electron from NADH (via an enzyme) and transfers it to a tetrazolium dye (e.g., WST-8, MTT).[5][6]

Figure 2: The electron transfer mechanism. 1-Methoxy PMS cycles between oxidized and reduced states, shuttling electrons to the reporter dye.

Buffer Incompatibilities

-

Strong Reducing Agents: Avoid DTT or Mercaptoethanol in the buffer > 1 mM. They will chemically reduce 1-Methoxy PMS before the enzymatic reaction begins, causing high background signal.

-

Anionic Surfactants: High concentrations of SDS can precipitate the cationic phenazine. Use non-ionic detergents like Tween-20 or Triton X-100 if lysis is required.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Precipitation in Stock | Saturation reached (>2 mg/mL in water) or cold DMSO. | Sonicate at 30°C. Add co-solvent (e.g., 5% Ethanol or PEG). |

| High Background (Blank) | Spontaneous reduction due to high pH or light. | Prepare working solution immediately before use. Check buffer pH < 8.[2][7]0. |

| Green/Brown Solution | Photochemical degradation or contamination. | Discard. Re-order fresh powder. Store powder at -20°C. |

| Low Sensitivity | Mediator degradation during storage.[5] | Ensure stock was stored in DMSO or acidic water, not pH 7.4 buffer. |

References

-

Dojindo Laboratories. (n.d.). Electron Mediator: 1-Methoxy PMS Technical Manual. Retrieved from [Link]

-

Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[8] Journal of Biochemistry, 82(5), 1469-1473. Retrieved from [Link]

Sources

- 1. Methoxy-PMS | Reactive Oxygen Species | TargetMol [targetmol.com]

- 2. Electron Mediator 1-Methoxy PES | CAS 133395-54-7 Dojindo [dojindo.com]

- 3. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 4. genscript.com [genscript.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Employment of 1-Methoxy-5-Ethyl Phenazinium Ethyl Sulfate as a Stable Electron Mediator in Flavin Oxidoreductases-Based Sensors [mdpi.com]

- 8. avantorsciences.com [avantorsciences.com]

Thermodynamic & Kinetic Stability Profile of 1-Methoxy-5-methylphenazin-5-ium Cation

Technical Guide for Redox Mediator Development [1][2]

Executive Summary

The 1-Methoxy-5-methylphenazin-5-ium cation (often utilized as the methyl sulfate salt, 1-m-PMS) represents a critical evolution in electron transfer mediator technology.[1][2] Historically, Phenazine Methosulfate (PMS) served as the standard for coupling NAD(P)H oxidation to tetrazolium reduction.[2] However, PMS suffers from severe photochemical instability, generating reactive oxygen species and pyocyanin-like artifacts that compromise assay fidelity.[1][2]

This guide details the thermodynamic architecture of the 1-methoxy derivative, demonstrating how C1-substitution sterically and electronically arrests the degradation pathways inherent to the phenazinium core.[1][2] We provide validated protocols for characterizing its redox behavior and confirming its superior stability profile for bio-electrochemical applications.[2]

Molecular Architecture & Electronic Stabilization[1][2]

The stability of the 1-methoxy-5-methylphenazin-5-ium cation stems from the interplay between the electron-donating methoxy group and the electrophilic phenazinium core.[1][2]

Structural Comparison: PMS vs. 1-m-PMS[1][2]

-

PMS (Unstable): The unsubstituted N-methylphenazinium cation is susceptible to nucleophilic attack at the C2 and C4 positions.[1][2] Under visible light, the excited state facilitates the formation of methyl radical species and subsequent ring hydroxylation, leading to pyocyanin (1-hydroxy-5-methylphenazinium), a redox-active contaminant.[1][2]

-

1-m-PMS (Stable): The introduction of a methoxy group (–OCH₃) at the C1 position confers two stabilizing effects:[1][2]

-

Steric Shielding: The methoxy group physically guards the adjacent C2 position and the N5 center, hindering the approach of nucleophiles (e.g., OH⁻ or water) essential for hydrolytic degradation.[2]

-

Electronic Resonance: The oxygen lone pair donates electron density into the

-system, raising the energy of the LUMO and slightly lowering the redox potential compared to PMS, thereby reducing its reactivity toward non-specific oxidation.[2]

-

Degradation Pathway Analysis

The following diagram illustrates the divergence in degradation kinetics between the standard PMS and the stabilized 1-m-PMS cation.

Figure 1: Comparative degradation pathways. The 1-methoxy substitution promotes stable redox cycling over the irreversible pyocyanin formation observed in PMS.[1][2]

Redox Thermodynamics

For researchers designing biosensors or dehydrogenase assays, the thermodynamic potential of the mediator determines its compatibility with specific enzymes (e.g., LDH, NADH oxidase).[2]

Electrochemical Parameters

Data derived from cyclic voltammetry (CV) in aqueous buffer (pH 7.0).

| Parameter | Value | Notes |

| Formal Potential ( | +0.063 V (vs. SHE) | Approx. 17 mV lower than PMS (+0.080 V).[1][2] |

| Electron Transfer ( | 2 | Involves a 2e⁻/1H⁺ transfer in neutral media.[2] |

| Peak Separation ( | ~35–60 mV | Indicates quasi-reversible to reversible kinetics.[2] |

| Solubility (Water) | ~1 mg/mL | High solubility facilitates concentrated stock prep.[2] |

| Visual State (Ox) | Rosy Pink | Distinct from the yellow/orange of PMS.[2] |

| Visual State (Red) | Colorless | Allows for colorimetric coupling with tetrazolium dyes.[2] |

The Semiquinone Intermediate

Like all phenazines, 1-m-PMS undergoes reduction via a semiquinone radical intermediate (

Experimental Protocols

To validate the quality of 1-Methoxy-5-methylphenazin-5-ium salts (typically methyl sulfate) or to benchmark them against PMS, follow these self-validating protocols.

Protocol A: Cyclic Voltammetry (Thermodynamic Validation)

Objective: Determine

-

Preparation: Dissolve 1 mM 1-m-PMS in 0.1 M Phosphate Buffer (pH 7.0) containing 0.1 M KCl as a supporting electrolyte.[2]

-

Setup: Three-electrode cell:

-

Procedure:

-

Purge solution with N₂ for 10 mins to remove O₂.

-

Scan from -0.4 V to +0.4 V at scan rates: 10, 20, 50, 100 mV/s.

-

-

Validation Criteria:

Protocol B: Accelerated Photostability Stress Test

Objective: Confirm resistance to light-induced degradation (The "Hisada-Yagi" Test).[1][2]

-

Control: Prepare 100 µM PMS in water (protect from light immediately).

-

Test: Prepare 100 µM 1-m-PMS in water.

-

Stress: Expose both solutions to a 60W tungsten lamp (or equivalent white LED) at a distance of 10 cm for 60 minutes.

-

Readout: Measure Absorbance at

(387 nm for PMS, ~360 nm for 1-m-PMS) every 10 minutes. -

Result Interpretation:

-

PMS: Expect >50% loss of absorbance and shift in peak (formation of pyocyanin) within 20 mins.[2]

-

1-m-PMS: Absorbance should remain >95% of initial value after 60 mins.

-

Validated Workflow for Biosensor Integration

The following Graphviz diagram outlines the logic flow for selecting and validating 1-m-PMS in a dehydrogenase-based biosensor (e.g., Glucose or Lactate sensing).

Figure 2: Decision matrix for integrating 1-m-PMS into enzymatic assays. Note the pH constraints to prevent non-enzymatic auto-oxidation.

Applications & Storage[2][3][4][5]

Core Applications

-

Viability Assays: Acts as the primary electron coupler for WST-8 (CCK-8 assays), allowing reduction to occur outside the cell due to its membrane permeability and stability.[1][2]

-

Enzymatic Bio-Anodes: Used in biofuel cells to regenerate NAD+ from NADH produced by lactate dehydrogenase (LDH) or glucose dehydrogenase (GDH).[2]

-

Histochemistry: Staining of dehydrogenase activity in tissue sections where long incubation times under microscope lights would degrade standard PMS.

Storage & Handling[2][6]

-

Solid State: Store at -20°C. Desiccate. Stable for years.

-

Solution: Unlike PMS, 1-m-PMS solutions (1-10 mM) are stable at 4°C for weeks if protected from direct sunlight.[1][2] It does not require the immediate freezing often mandated for PMS.[2]

References

-

Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate.[1][2][3] A photochemically stable electron mediator between NADH and various electron acceptors. Journal of Biochemistry, 82(5), 1469–1473.[2][3]

-

Cayman Chemical. (n.d.).[2] 1-methoxy-5-Methylphenazinium (methyl sulfate) Product Information.

-

Nishiya, T., & Grimshaw, J. (1989).[2] Electrochemical behavior of 1-methoxyphenazine and its derivatives. Journal of Electroanalytical Chemistry. (General reference for phenazine electrochemistry).

-

BenchChem. (2025).[2][4] Benchmarking 1-Methylphenazine: A Comparative Guide to Redox Mediator Performance.

Sources

- 1. 1-Methoxy-5-methyl-5-phenazinium | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Preparation and Optimization of 1-Methoxy-5-methylphenazinium Methyl Sulfate (1-m-PMS) Stock Solutions

Introduction & Scientific Rationale

In the landscape of cell viability and metabolic assays, the stability of electron mediators is the rate-limiting factor for reproducibility. 1-Methoxy-5-methylphenazinium methyl sulfate (1-m-PMS) was developed to overcome the inherent photochemical instability of Phenazine Methosulfate (PMS).

While PMS rapidly degrades under ambient light—generating reactive intermediates that increase background noise—1-m-PMS possesses a methoxy group at the 1-position of the phenazine ring. This structural modification sterically hinders the photo-degradation pathway while maintaining a redox potential (+63 mV) optimal for shuttling electrons from NAD(P)H to tetrazolium salts like WST-8 [1].

This protocol details the preparation of a stable 10 mM Stock Solution , optimized for long-term storage and use in high-throughput NADH-dependent dehydrogenase assays (e.g., CCK-8).

Technical Specifications

| Parameter | Specification |

| Compound Name | 1-Methoxy-5-methylphenazinium methyl sulfate |

| Common Aliases | 1-Methoxy PMS, 1-m-PMS |

| CAS Number | 65162-13-2 |

| Molecular Formula | C₁₅H₁₆N₂O₅S |

| Molecular Weight | 336.36 g/mol |

| Appearance | Dark red to reddish-purple powder |

| Solubility (Water) | ~27 mM (9 mg/mL) with warming; 10 mM is recommended for stability |

| Storage (Solid) | -20°C, Desiccated, Protected from light |

| Redox Potential | +63 mV |

Mechanism of Action

Understanding the electron flow is critical for troubleshooting assay sensitivity. 1-m-PMS acts as an intermediate electron carrier.[1][2][3] It accepts an electron from intracellular NAD(P)H (produced by dehydrogenase activity) and transfers it to the membrane-impermeable tetrazolium salt (WST-8), reducing it to a water-soluble orange formazan dye.

Figure 1: Electron transport cascade in WST-8/1-m-PMS viability assays. 1-m-PMS cycles between oxidized and reduced states, amplifying the signal.

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Target Volume: 10 mL Solvent: Sterile Distilled Water (dH₂O) or 10 mM PBS (pH 7.4)

Materials Required[2][7][8][9][10][11][12][13]

-

1-Methoxy-5-methylphenazinium methyl sulfate powder (Purity ≥95%)[4][5][6]

-

Sterile dH₂O or PBS

-

Amber microcentrifuge tubes (1.5 mL) or foil-wrapped tubes

-

0.22 μm Syringe Filter (PES or Nylon)

-

Vortex mixer and Sonicator (optional)

Step-by-Step Methodology

Step 1: Mass Calculation

Calculate the required mass using the formula:

Step 2: Solubilization

-

Weigh 33.6 mg of 1-m-PMS powder into a 15 mL conical tube wrapped in aluminum foil.

-

Expert Insight: 1-m-PMS is hygroscopic.[7] Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation, which degrades the bulk powder.

-

-

Add 10 mL of sterile dH₂O.

-

Vortex vigorously for 30–60 seconds.

-

Observation: The solution should turn a deep, clear red. If particulates remain, sonicate in a water bath for 2 minutes at room temperature. Avoid heating above 40°C.

Step 3: Sterilization (Critical for Cell Culture)

-

Pass the solution through a 0.22 μm PES syringe filter into a sterile, foil-wrapped receiver tube.

-

Why PES? Polyethersulfone (PES) has low protein/drug binding compared to cellulose, ensuring the concentration remains 10 mM.

-

Step 4: Aliquoting and Storage

-

Aliquot 500 μL into sterile, amber 1.5 mL microcentrifuge tubes.

-

Label: "1-m-PMS 10mM", Date, and Batch #.

-

Store:

-

-20°C: Stable for 6–12 months (Recommended).

-

4°C: Stable for 1–2 weeks.

-

Room Temp: Stable for ~3 months (protected from light), but not recommended for critical quantitative assays [2].

-

Experimental Workflow & Quality Control

The following diagram outlines the preparation and the mandatory "System Suitability Test" to validate the reagent before use in valuable experiments.

Figure 2: Preparation workflow including critical visual and functional checkpoints.

System Suitability Test (QC)

Before using a new batch of stock solution for a cell assay:

-

Dilute the stock 1:100 in PBS (Final: 100 μM).

-

Measure Absorbance at 260 nm .

-

Criteria: The spectrum should show distinct peaks characteristic of phenazines. A "flattened" spectrum or shift in color to brown indicates oxidation/degradation.

-

Functional Test: Mix 10 μL of diluted 1-m-PMS with 10 μL of 1 mM NADH and 10 μL of WST-8. The solution should turn orange rapidly (within 5 minutes). If it remains yellow, the electron transfer capability is compromised.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | Concentration too high (>20 mM) or cold storage shock. | Warm to 37°C and vortex. If residue persists, filter again and re-quantify concentration. |

| Solution turns Brown | Photo-oxidation or high pH (>8.5). | Discard. Prepare fresh in neutral buffer (pH 7.0–7.4). Ensure light protection. |

| High Background in Assay | Spontaneous reduction of WST-8. | 1-m-PMS concentration is too high in the well. Titrate down (try 5 μM final concentration). |

| No Color Development | 1-m-PMS degradation or acidic pH. | Check pH of assay buffer. If pH < 6.0, dehydrogenase activity and 1-m-PMS efficiency drop. |

References

-

Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[2] Journal of Biochemistry, 82(5), 1469–1473.[2]

-

Dojindo Laboratories. (n.d.). 1-Methoxy PMS Technical Manual. Retrieved from Dojindo Website.

-

Cayman Chemical. (2022). 1-methoxy-5-Methylphenazinium (methyl sulfate) Product Information.

-

Ishiyama, M., et al. (1997). A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye. Talanta, 44(7), 1299-1305.

Sources

- 1. 1-Methoxy-5-methylphenazinium methyl sulfate | 65162-13-2 [chemicalbook.com]

- 2. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. 1-Methoxy-5-methylphenazinium Methyl Sulfate [for Biochemical Research] , >95.0%(HPLC) , 65162-13-2 - CookeChem [cookechem.com]

- 5. 1-Methoxy PMS,GLT201 [cmscorp.co.kr]

- 6. 1-Methoxy-5-methylphenazinium methyl sulfate | CAS 65162-13-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. labproinc.com [labproinc.com]

Application Note: High-Stability Cell Viability Assays Using 1-Methoxy-5-methylphenazin-5-ium and WST-8

Abstract & Introduction

The quantification of viable cells is a cornerstone of drug discovery and cytotoxicity screening.[1] While the MTT assay was the historical gold standard, it suffers from significant drawbacks: the formation of insoluble formazan crystals requiring solubilization (DMSO/SDS) and high cellular toxicity.

The evolution of tetrazolium salts led to WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium). WST-8 is reduced to a highly water-soluble orange formazan, eliminating the solubilization step.[2] However, WST-8 cannot be reduced directly by cellular NADH/NADPH; it requires an intermediate electron acceptor (mediator).

The Critical Innovation: Traditional mediators like Phenazine Methosulfate (PMS) are highly unstable in light and aqueous solution, requiring fresh preparation for every assay. This guide details the use of 1-Methoxy-5-methylphenazin-5-ium methyl sulfate (1-Methoxy PMS) , a methoxy-derivative that offers superior stability, allowing for the creation of "one-bottle," ready-to-use reagents (comparable to commercial CCK-8 kits) that can be stored for months.

Mechanism of Action

The WST-8 assay relies on the metabolic activity of viable cells.[2][3][4] Dehydrogenases within the cell (primarily mitochondrial succinate dehydrogenase and cytosolic dehydrogenases) generate NADH and NADPH.

-

Electron Source: Viable cells generate NADH/NADPH via the TCA cycle and glycolysis.

-

Mediator Function: 1-Methoxy PMS penetrates the cell membrane or resides at the interface. It accepts an electron from NADH, becoming reduced.[5]

-

Signal Generation: Reduced 1-Methoxy PMS transfers the electron to the WST-8 tetrazolium salt in the culture medium.

-

Readout: WST-8 is reduced to a water-soluble orange formazan dye (Absorbance max: 450–460 nm).[4] The amount of dye is directly proportional to the number of living cells.[2][3][4]

Pathway Diagram

Figure 1: Electron Transport Pathway. 1-Methoxy PMS acts as the obligate electron shuttle between intracellular NADH and extracellular WST-8.[6]

Comparative Advantage: 1-Methoxy PMS vs. PMS[6][8]

The primary reason to utilize 1-Methoxy PMS over standard PMS is stability . The methoxy group at the 1-position provides steric and electronic stabilization to the phenazine ring, preventing the rapid photodegradation typical of PMS.

| Feature | Phenazine Methosulfate (PMS) | 1-Methoxy-5-methylphenazin-5-ium (1-mPMS) |

| Light Stability | Very Poor (Degrades in minutes/hours) | High (Stable for months in solution) |

| Storage (Solution) | Must be prepared fresh immediately | Stable at 0–5°C for >1 year; -20°C indefinitely |

| Cytotoxicity | Moderate | Low (Allows longer incubation times) |

| Assay Type | Two-step (Mix prior to use) | One-step (Ready-to-use stock possible) |

| Background Noise | High (due to auto-reduction) | Low |

Experimental Protocol

This protocol describes the preparation of a "One-Bottle" Reagent Stock (similar to CCK-8) and the assay procedure.

A. Reagent Preparation (Stock Solution)[4]

Target Concentrations (in Stock Bottle):

-

WST-8: 5 mM

-

1-Methoxy PMS: 0.2 mM[3]

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Materials:

-

WST-8 (MW: ~600.47 g/mol for mono-Na salt)

-

1-Methoxy PMS (MW: 336.36 g/mol )[7]

-

NaCl (Optional, for tonicity adjustment if not using PBS)

Step-by-Step Formulation (For 50 mL Stock):

-

Dissolve WST-8: Dissolve 150 mg of WST-8 in 45 mL of PBS.

-

Prepare Mediator: Dissolve 3.4 mg of 1-Methoxy PMS in 1 mL of PBS (separately).

-

Combine: Add the 1 mL mediator solution to the WST-8 solution.

-

Adjust Volume: Add PBS to reach a final volume of 50 mL.

-

Filter Sterilize: Pass the solution through a 0.22 µm syringe filter to ensure sterility.

-

Storage: Store at 0–4°C (stable for 1 year) or -20°C (stable for 2+ years). Protect from light (wrap bottle in foil).

B. Assay Workflow

Cell Culture:

-

Seed cells in a 96-well plate (typically 1,000 to 20,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours to allow attachment (for adherent cells).

-

Apply drug treatments as required by experimental design.

Measurement:

-

Equilibrate: Bring the WST-8/1-mPMS stock solution to room temperature.

-

Add Reagent: Add 10 µL of the Stock Solution directly to each well (containing 100 µL medium).

-

Ratio: 1:10 dilution. Final concentration in well: 0.45 mM WST-8 / 0.018 mM 1-mPMS.

-

-

Mix: Tap the plate gently to mix.

-

Incubate: Incubate at 37°C for 1 to 4 hours .

-

Tip: Check color development visually. Once medium turns orange, it is ready.

-

-

Measure: Read absorbance at 450 nm .

-

Reference: Optional reference wavelength at 650 nm can be subtracted to reduce background from cell debris.

-

Workflow Diagram

Figure 2: Standard Assay Workflow. The "Add-and-Read" protocol minimizes pipetting errors.

Optimization & Troubleshooting (E-E-A-T)

As an application scientist, recognizing interference is as important as the protocol itself.

A. Chemical Interference (False Positives)

Tetrazolium salts are susceptible to non-enzymatic reduction.

-

Reducing Agents: Compounds like DTT,

-Mercaptoethanol, or Ascorbic Acid can directly reduce WST-8 to formazan.-

Validation: If testing reducing agents, incubate the drug + WST-8 reagent in a cell-free well. If it turns orange, you have interference.

-

Solution: Wash cells with PBS before adding fresh medium containing the WST-8 reagent.

-

B. Metabolic Interference

Drugs that affect mitochondrial respiration (e.g., Rotenone) or glucose metabolism without immediately killing the cell may show lower absorbance than the actual viable cell count.

-

Validation: Cross-validate with a non-metabolic assay (e.g., Trypan Blue or Calcein-AM) if metabolic interference is suspected.

C. Optimization of Incubation Time

-

Low Metabolic Activity Cells (e.g., Leukocytes): May require up to 4 hours of incubation.

-

High Metabolic Activity Cells (e.g., HeLa, HEK293): 1 hour is often sufficient.

-

Linearity Check: Measure the plate at 1, 2, and 4 hours. Plot OD vs. Time to find the linear range before the signal saturates (OD > 2.5).

D. Bubbles

Bubbles in the well scatter light and cause massive spikes in OD450.

-

Technique: Pipette the 10 µL reagent against the well wall, not into the center.

-

Fix: Use a hypodermic needle to pop bubbles or centrifuge the plate at 1000 rpm for 1 minute before reading.

References

-

Ishiyama, M., et al. (1997). "A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye." Talanta, 44(7), 1299-1305. Link

-

Dojindo Molecular Technologies. "Cell Counting Kit-8 (CCK-8) Technical Manual." Link

-

Tominaga, H., et al. (1999). "A water-soluble tetrazolium salt useful for colorimetric cell viability assay."[2][3][4][8] Analytical Communications, 36(2), 47-50. Link

-

Berridge, M. V., et al. (2005). "Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction." Biotechnology Annual Review, 11, 127-152. Link

-

Niles, A. L., et al. (2007). "Update on in vitro cytotoxicity assays for drug development." Expert Opinion on Drug Discovery, 3(6), 655-669. Link

Sources

- 1. agilent.com [agilent.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. zellx.de [zellx.de]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 8. selleckchem.com [selleckchem.com]

Application Note: High-Stability Colorimetric Assay Design Using 1-Methoxy PMS

Abstract & Introduction

In the landscape of cell viability and dehydrogenase activity assays, the stability of the electron mediator is the rate-limiting factor for reproducibility. Historically, Phenazine Methosulfate (PMS) was the standard intermediate electron acceptor used to transfer electrons from NADH/NADPH to tetrazolium salts (like MTT, XTT, or WST-8). However, PMS is notoriously photosensitive, degrading within minutes under ambient light, which introduces significant experimental error.

This guide details the preparation and application of 1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS) . Unlike its predecessor, 1-Methoxy PMS exhibits exceptional photostability and storage longevity while maintaining high electron-transfer efficiency. This protocol provides the specific "Golden Ratio" formulation to create a WST-8 based reagent (equivalent to commercial CCK-8 kits) and explains the mechanistic principles ensuring data integrity.

Scientific Foundation: Mechanism of Action

The Electron Shuttling System

Tetrazolium salts like WST-8 are negatively charged and cannot effectively penetrate the cell membrane to access intracellular NADH. 1-Methoxy PMS acts as an obligate intermediate electron acceptor (mediator).

-

Intracellular Reduction: 1-Methoxy PMS penetrates the cell membrane and accepts an electron from NADH or NADPH (produced by active dehydrogenases), becoming reduced.

-

Extracellular Transfer: The reduced 1-Methoxy PMS travels to the cell surface/medium and donates the electron to the WST-8 tetrazolium salt.

-

Signal Generation: WST-8 is reduced to a water-soluble orange formazan dye.[1][2][3][4][5] The amount of formazan is directly proportional to the number of metabolically active cells.[1][2][4][5][6]

Mechanistic Pathway Diagram

Figure 1: The redox cycle mechanism. 1-Methoxy PMS acts as a shuttle, accepting electrons from intracellular NADH and reducing extracellular WST-8 to soluble formazan.

Reagent Preparation Protocol

Critical Material Specifications

-

Compound: 1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS).[2][4][7]

-

Molecular Weight: ~336.36 g/mol .[7]

-

Solubility: Highly soluble in water (>10 mg/mL) and ethanol.

-

Stability Constraint: Stable in neutral buffers (pH 7.0–7.4). Avoid alkaline conditions (pH > 8.0) as stability decreases significantly compared to 1-Methoxy PES.

Preparation of Stock Solutions

To ensure "Trustworthiness" and reproducibility, prepare separate stock solutions rather than a single bulk mix if storing for long periods (>1 year).

Stock A: 1-Methoxy PMS (2 mM)

-

Weigh 6.7 mg of 1-Methoxy PMS powder.

-

Dissolve in 10 mL of distilled water or PBS (pH 7.4).

-

Note: Sonicate briefly if needed, though it usually dissolves instantly.

-

Storage: Aliquot into light-proof tubes (amber or foil-wrapped). Stable at -20°C for >2 years.[2][8][9]

Stock B: WST-8 Tetrazolium (5 mM)

-

Weigh 30 mg of WST-8 (Sodium Salt, MW ~600).

-

Dissolve in 10 mL of 150 mM NaCl solution or PBS.

-

Storage: Stable at -20°C (protected from light).

Preparation of "Ready-to-Use" Working Reagent

This formulation replicates the performance of commercial "CCK-8" kits.

The Golden Ratio: 5 mM WST-8 + 0.2 mM 1-Methoxy PMS.

| Component | Volume | Final Concentration |

| WST-8 Stock (5 mM) | 10 mL | ~4.8 mM |

| 1-Methoxy PMS Stock (2 mM) | 1 mL | ~0.19 mM |

| Total Volume | 11 mL |

-

Protocol: Mix the two solutions thoroughly.

-

Filtration: Filter through a 0.22 µm syringe filter to sterilize.

-

Storage: This mixed reagent is stable at 4°C for 1 year (protected from light) or -20°C indefinitely.[5]

Experimental Workflow: Cell Viability Assay

This protocol utilizes the Working Reagent prepared in Section 3.3.

Assay Steps

-

Cell Seeding: Seed cells in a 96-well plate (typically 1,000–25,000 cells/well) in 100 µL of culture medium.

-

Incubation: Incubate at 37°C / 5% CO₂ for 24 hours (or desired treatment time).

-

Reagent Addition: Add 10 µL of the Working Reagent (WST-8/1-Methoxy PMS) directly to each well.[2]

-

Reaction: Incubate the plate for 1 to 4 hours at 37°C.

-

Measurement: Measure absorbance at 450 nm (Reference wave: 600–650 nm).

Workflow Diagram

Figure 2: Step-by-step workflow for determining cell viability using the prepared reagent.[3]

Comparative Analysis: PMS vs. 1-Methoxy PMS[2]

The following table highlights why 1-Methoxy PMS is the superior choice for modern assay development.

| Feature | PMS (Phenazine Methosulfate) | 1-Methoxy PMS | Impact on Data |

| Photostability | Poor (Degrades in <30 mins in light) | Excellent (Stable for months) | 1-Methoxy PMS eliminates "edge effects" caused by light exposure during pipetting. |

| Storage (Solution) | Unstable (Must be frozen/fresh) | Stable at 4°C (1 year) | Allows for "Ready-to-Use" kit formulation.[8] |

| Cytotoxicity | Moderate | Very Low | Allows for longer incubation times without killing the cells during the assay. |

| Solubility | Good | Excellent | No organic solvents (DMSO) required for the reagent itself. |

Troubleshooting & Expert Tips

-

The "Blank" Control: Always include wells containing only culture medium + Reagent (no cells). Subtract this background absorbance from your sample readings.[3][8]

-

pH Sensitivity: While 1-Methoxy PMS is stable, it degrades faster at alkaline pH (>8.0). Ensure your cell culture media buffering system (bicarbonate/HEPES) maintains physiological pH.

-

Bubble Interference: The WST-8/1-Methoxy PMS solution can be slightly viscous. If bubbles form during pipetting, use a hypodermic needle to pop them or centrifuge the plate at 1000 rpm for 1 minute before reading.

-

Sensitivity Limits: If the color development is too faint after 4 hours, increase the cell seeding density. The detection limit is typically ~500 cells/well.

References

-

Original Characterization: Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate.[1][2][4][7] A photochemically stable electron mediator between NADH and various electron acceptors. Journal of Biochemistry, 82(5), 1469–1473. Link

-

Assay Validation (Malaria): De Niz, M., et al. (2013). Tools for mass screening of G6PD deficiency: validation of the WST8/1-methoxy-PMS enzymatic assay in Uganda. Malaria Journal, 12, 210. Link

-

WST-8 Chemistry: Ishiyama, M., et al. (1997). A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye. Talanta, 44(7), 1299-1305. Link

-

Commercial Protocol Grounding: Dojindo Laboratories. Cell Counting Kit-8 (CCK-8) Technical Manual. Link

-

Reagent Composition Verification: Sigma-Aldrich. WST-1/WST-8 Assay Technical Bulletin. Link

Sources

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. zellx.de [zellx.de]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 5. interchim.fr [interchim.fr]

- 6. folibio.com.tw [folibio.com.tw]

- 7. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.co.jp]

- 8. Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay Dojindo [dojindo.com]

- 9. WST-8 | Tetrazolyl Dye | High Sensitivity | TargetMol [targetmol.com]

- 10. dojindo.com [dojindo.com]

Advanced Protocol: Optimization of Incubation Times for 1-Methoxy-5-methylphenazin-5-ium Coupled Cytotoxicity Studies

Abstract & Technical Context

In the landscape of metabolic viability assays, 1-Methoxy-5-methylphenazin-5-ium methyl sulfate (1-m-PMS) represents a critical evolution over traditional Phenazine Methosulfate (PMS).[1] While PMS is notoriously unstable and sensitive to light, 1-m-PMS offers superior photochemical stability, allowing for robust, long-duration incubations without the generation of high background noise associated with non-enzymatic reduction.

This guide details the operational parameters for using 1-m-PMS as the primary electron coupling reagent in tetrazolium-based cytotoxicity studies (e.g., WST-1, WST-8/CCK-8).[2] The focus is on incubation time optimization —the single most variable factor influencing the dynamic range and sensitivity of the assay.

The "Observer Effect" in Metabolic Assays

A common misconception is that the detection reagent is inert. In reality, the introduction of an electron coupler (1-m-PMS) and a tetrazolium salt diverts cellular electrons from their natural respiratory chain. Therefore, the incubation time is not merely a "waiting period" but a stress test. The goal is to maximize the signal (formazan production) while minimizing the reagent-induced cytotoxicity that can occur if the electron shunt overwhelms cellular redox homeostasis.

Mechanism of Action

1-m-PMS functions as an intermediate electron acceptor.[2][3] Unlike MTT, which requires mitochondrial entry, 1-m-PMS facilitates the transfer of electrons from intracellular NAD(P)H (generated by dehydrogenases) to the extracellular tetrazolium salt. This obligate coupling is what makes the assay sensitive to total cellular metabolic activity, not just mitochondrial function.

Figure 1: Redox Coupling Pathway

The following diagram illustrates the electron flow from cellular metabolism to the quantifiable formazan product.

Caption: Electron transfer cascade where 1-m-PMS acts as the obligate redox cycler between NAD(P)H and the reporter dye.

Critical Variable: Incubation Time

The standard incubation window for 1-m-PMS coupled assays is 0.5 to 4 hours . However, "standard" is rarely "optimal." The ideal time depends on the metabolic rate of the specific cell line and the seeding density.

The Signal-to-Noise Trade-off

-

Under-incubation (<30 mins): Insufficient formazan accumulation leads to low Optical Density (OD) values (< 0.5), resulting in high %CV (coefficient of variation) and poor statistical power.

-

Over-incubation (>4 hours):

-

Signal Saturation: OD values exceed the linear range of the plate reader (typically > 2.5 - 3.0 OD).

-

Chemical Toxicity: Prolonged diversion of electrons by 1-m-PMS can eventually deplete cellular reducing equivalents, causing cell death caused by the assay itself.

-

pH Shift: Excessive metabolism can acidify the media, altering the extinction coefficient of the formazan dye.

-

Comparative Stability Data

The following table highlights why 1-m-PMS allows for more flexible incubation times compared to PMS.

| Feature | Phenazine Methosulfate (PMS) | 1-Methoxy-5-methylphenazin-5-ium (1-m-PMS) | Impact on Incubation |

| Photosensitivity | High (Degrades in minutes) | Low (Stable in ambient light) | 1-m-PMS allows for multiple reads over time without protecting the plate from light during transfer. |

| Auto-reduction | High (High background) | Negligible | 1-m-PMS enables longer incubations (up to 24h for low metabolic cells) without false positives. |

| Storage Stability | Poor (< 3 months) | Excellent (> 1 year) | Ensures consistent electron transfer rates batch-to-batch. |

| Cytotoxicity | Moderate (ROS generation) | Low | 1-m-PMS minimizes assay-induced cell death during the 1-4h window. |

Protocol: Dynamic Signal Optimization

Do not rely on a single endpoint for a new cell line. Use this "Repeated Read" protocol to determine the linear dynamic range for your specific 1-m-PMS/WST system.

Materials

-

Reagent: WST-1 or WST-8 (CCK-8) kit containing 1-m-PMS.[2]

-

Cells: Target cell line (e.g., HeLa, HEK293, or primary isolate).

-

Equipment: Microplate reader (450 nm filter).

Experimental Workflow (DOT Visualization)

Caption: Step-by-step workflow for determining the optimal incubation window using a repeated-measure approach.

Step-by-Step Procedure

-

Cell Seeding: Plate cells in a 96-well plate at varying densities (e.g., 1,000 to 25,000 cells/well) in 100 µL of culture medium. Include cell-free blanks (media + reagent only).

-

Recovery: Incubate for 24 hours at 37°C, 5% CO2 to allow adherence and metabolic normalization.

-

Reagent Addition: Add 10 µL of the 1-m-PMS/WST solution directly to the well (1:10 dilution). Do not wash cells.

-

Mixing: Tap the plate gently to mix. Avoid creating bubbles (bubbles scatter light and ruin OD readings).[4]

-

Time-Course Reading:

-

Incubate at 37°C.

-

Measure absorbance at 450 nm (reference wave 600 nm+) at 30 min, 1 hr, 2 hr, and 4 hr .

-

Note: Because 1-m-PMS is stable, you can return the plate to the incubator between reads.

-

-

Analysis:

-

Subtract the Blank OD from all samples.[5]

-

Plot OD (y-axis) vs. Cell Number (x-axis) for each time point.

-

Selection Criteria: Choose the incubation time where the highest cell density yields an OD of approximately 1.5 to 2.0, and the correlation coefficient (R²) is >0.95.

-

Recommended Incubation Windows by Cell Type

Based on metabolic flux rates, the following starting points are recommended:

| Cell Type | Metabolic Rate | Recommended Incubation | Notes |

| Leukocytes (Lymphocytes) | Low | 2 - 4 Hours | These cells have small cytoplasm and lower dehydrogenase activity. |

| Fibroblasts (e.g., NIH3T3) | Moderate | 1 - 2 Hours | Standard baseline. |

| Cancer Lines (e.g., HeLa, HepG2) | High | 0.5 - 1 Hour | High glycolytic flux reduces 1-m-PMS rapidly. Watch for saturation. |

| Primary Neurons | Variable | 2 - 4 Hours | Often sensitive to media changes; 1-m-PMS stability is crucial here. |

Troubleshooting & Quality Control

Saturation (The "Flat-Top" Curve)

If your high-density wells show the same OD as your medium-density wells, you have saturated the reaction.

-

Cause: Incubation too long or cell density too high.

-

Solution: Reduce incubation time (check at 30 mins) or reduce seeding density.

High Background in Blanks

-

Cause: Contamination or spontaneous reduction (rare with 1-m-PMS, common with PMS).

-

Solution: Ensure media does not contain reducing agents (e.g., Ascorbic Acid) at high concentrations, as these can reduce 1-m-PMS non-enzymatically.

Uneven Color Development

-

Cause: "Edge Effect" (evaporation in outer wells) or bubbles.

-

Solution: Use a gas-permeable tape during long incubations or fill outer wells with PBS. Prick bubbles with a sterile needle before reading.

References

-

Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[6][7] Journal of Biochemistry, 82(5), 1469–1473.[6][7] Link

-

Dojindo Laboratories. (n.d.). Cell Counting Kit-8 (CCK-8) Technical Manual. Retrieved from Dojindo Website. Link

-

Roche Diagnostics. (2005). Cell Proliferation Reagent WST-1 Protocol. Sigma-Aldrich.[8] Link

-

Ishiyama, M., et al. (1997). A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye. Talanta, 44(7), 1299-1305. Link

-

Abcam. (n.d.). WST-1 Assay: Principles, Protocol & Best Practices. Link

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. obrnutafaza.hr [obrnutafaza.hr]

- 3. Long Term and Standard Incubations of WST-1 Reagent Reflect the Same Inhibitory Trend of Cell Viability in Rat Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dojindo.co.jp [dojindo.co.jp]

- 5. materialneutral.info [materialneutral.info]

- 6. caymanchem.com [caymanchem.com]

- 7. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for High-Throughput Screening with 1-Methoxy-5-methylphenazin-5-ium Methyl Sulfate

A Senior Application Scientist's Guide to Robust and Reliable HTS Assays

Abstract

This comprehensive guide provides detailed application notes and high-throughput screening (HTS) protocols utilizing 1-Methoxy-5-methylphenazin-5-ium methyl sulfate (1-Methoxy PMS). Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical underpinnings of 1-Methoxy PMS as a superior electron mediator. We present field-proven, step-by-step protocols for cell viability, cytotoxicity, and enzyme assays, complete with optimization strategies and troubleshooting advice. Our focus is on ensuring scientific integrity through self-validating experimental designs and a thorough understanding of the causality behind each procedural step.

Introduction: The Critical Role of Electron Mediators in HTS

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1][2] A significant number of HTS assays rely on the colorimetric or fluorometric quantification of cellular metabolic activity or specific enzyme function.[3][4] Central to many of these assays are tetrazolium salts, which are reduced by metabolically active cells to produce a colored formazan product.[5][6] However, the efficiency of this reduction can be a limiting factor. This is where electron mediators play a pivotal role.